Ethyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by its unique structure, which includes an ethoxy-oxoethoxy phenyl group, a methyl group, and a sulfanylidene group attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves a multi-step process. One common method involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate and acetone. The reaction is carried out at 65°C for 24 hours, followed by steam distillation and extraction with ethyl acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy-oxoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent.
Material Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . Additionally, molecular docking studies have shown that the compound binds to the active sites of these enzymes with high affinity, further supporting its mechanism of action.
Comparison with Similar Compounds
ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds also exhibit anti-inflammatory and analgesic properties but differ in their structural features and specific activities.
Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate: This compound shares a similar ethoxy-oxoethoxy group but differs in the core structure and functional groups.
Properties
Molecular Formula |
C18H22N2O5S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N2O5S/c1-4-23-14(21)10-25-13-8-6-12(7-9-13)16-15(17(22)24-5-2)11(3)19-18(26)20-16/h6-9,16H,4-5,10H2,1-3H3,(H2,19,20,26) |
InChI Key |
WWEJXYOLMNGHNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC |
Origin of Product |
United States |
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